8-[3-(2-bromo-4-chlorophenoxy)propoxy]quinoline
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Overview
Description
8-[3-(2-Bromo-4-chlorophenoxy)propoxy]quinoline is a complex organic compound characterized by its bromine and chlorine atoms, as well as its quinoline and phenoxy groups
Preparation Methods
The synthesis of 8-[3-(2-Bromo-4-chlorophenoxy)propoxy]quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common synthetic route includes the following steps:
Quinoline Derivation: : The quinoline core is synthesized through the Skraup synthesis or Friedländer synthesis.
Bromination and Chlorination:
Propoxy Group Addition: : The propoxy group is introduced via nucleophilic substitution reactions, often using 3-chloropropyl bromide as a starting material.
Industrial production methods focus on optimizing these reactions to achieve high yields and purity while minimizing environmental impact and cost.
Chemical Reactions Analysis
8-[3-(2-Bromo-4-chlorophenoxy)propoxy]quinoline undergoes various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the compound into its corresponding quinone derivatives.
Reduction: : Reduction reactions can reduce the quinoline core, leading to the formation of dihydroquinoline derivatives.
Substitution: : Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : It is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding.
Medicine: : It has potential therapeutic applications, including as an antiviral, antibacterial, or anticancer agent.
Industry: : It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 8-[3-(2-Bromo-4-chlorophenoxy)propoxy]quinoline exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or interfere with signal transduction pathways in cells.
Comparison with Similar Compounds
8-[3-(2-Bromo-4-chlorophenoxy)propoxy]quinoline is unique due to its specific combination of functional groups. Similar compounds include:
2-(2-Bromo-4-chlorophenoxy)propanoic acid: : This compound shares the bromine and chlorine atoms but has a different core structure.
Quinoline derivatives: : Other quinoline-based compounds may have different substituents or functional groups, leading to varied properties and applications.
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Properties
IUPAC Name |
8-[3-(2-bromo-4-chlorophenoxy)propoxy]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClNO2/c19-15-12-14(20)7-8-16(15)22-10-3-11-23-17-6-1-4-13-5-2-9-21-18(13)17/h1-2,4-9,12H,3,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXNBWCCWUEHPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCOC3=C(C=C(C=C3)Cl)Br)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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